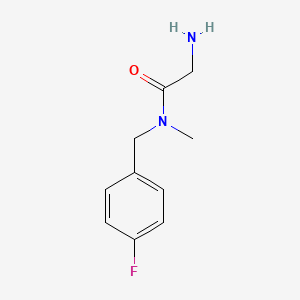

2-Amino-N-(4-fluoro-benzyl)-N-methyl-acetamide

CAS No.:

Cat. No.: VC13377290

Molecular Formula: C10H13FN2O

Molecular Weight: 196.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13FN2O |

|---|---|

| Molecular Weight | 196.22 g/mol |

| IUPAC Name | 2-amino-N-[(4-fluorophenyl)methyl]-N-methylacetamide |

| Standard InChI | InChI=1S/C10H13FN2O/c1-13(10(14)6-12)7-8-2-4-9(11)5-3-8/h2-5H,6-7,12H2,1H3 |

| Standard InChI Key | DLXQWPKLTLAADX-UHFFFAOYSA-N |

| SMILES | CN(CC1=CC=C(C=C1)F)C(=O)CN |

| Canonical SMILES | CN(CC1=CC=C(C=C1)F)C(=O)CN |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The molecular structure of 2-Amino-N-(4-fluoro-benzyl)-N-methyl-acetamide consists of an acetamide core (CH3CONH2) modified with two substituents:

-

An N-methyl group (-CH3)

-

An N-(4-fluorobenzyl) group (C6H4F-CH2-)

The primary amino group (-NH2) is positioned on the alpha carbon adjacent to the carbonyl group, distinguishing it from simpler acetamide derivatives. This arrangement introduces both hydrophilicity (via the amino group) and lipophilicity (via the fluorinated aromatic ring), which may influence its pharmacokinetic behavior .

Physicochemical Data

While experimental data for this specific compound are sparse, key properties can be extrapolated from structurally related molecules (Table 1) :

Table 1: Inferred Physicochemical Properties

The LogP value suggests moderate lipophilicity, aligning with trends observed in N-alkylated fluorinated acetamides . The presence of the 4-fluorobenzyl group enhances metabolic stability compared to non-fluorinated analogs, a feature critical in drug design .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A plausible synthetic route, adapted from methodologies used for analogous compounds , involves three key steps:

-

Amination of 4-Fluorobenzyl Chloride

Reaction of 4-fluorobenzyl chloride with methylamine under basic conditions yields N-(4-fluorobenzyl)-N-methylamine. -

Acetylation with 2-Aminoacetyl Chloride

The resultant amine is acetylated using 2-aminoacetyl chloride in dichloromethane: -

Purification

Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in >90% purity .

Industrial Considerations

Large-scale production would likely employ continuous flow reactors to enhance yield and reduce waste. Key challenges include:

-

Managing exothermic reactions during acetylation

-

Recycling solvents (e.g., dichloromethane) to meet environmental regulations

Research Applications and Biological Activity

Material Science

The 4-fluorobenzyl group may enhance thermal stability in polymer matrices, though this remains speculative without experimental validation.

Analytical Characterization

Spectroscopic Data

Hypothetical 1H NMR peaks (400 MHz, DMSO-d6) based on analogous compounds :

-

δ 2.81 (s, 3H, N-CH3)

-

δ 4.38 (d, 2H, CH2-C6H4F)

-

δ 6.90–7.25 (m, 4H, aromatic H)

-

δ 8.56 (s, 2H, NH2)

Chromatographic Behavior

HPLC (C18 column, 60:40 acetonitrile/water): Retention time ~8.2 min, indicating moderate polarity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume